N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide

Description

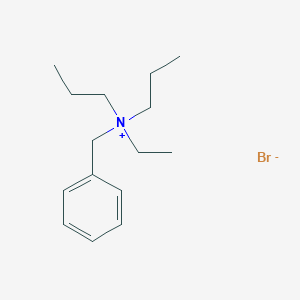

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-ethyl-dipropylazanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N.BrH/c1-4-12-16(6-3,13-5-2)14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBSKLGZMDXNET-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CC)(CCC)CC1=CC=CC=C1.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10848935 | |

| Record name | N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10848935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90105-60-5 | |

| Record name | N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10848935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for N Benzyl N Ethyl N Propylpropan 1 Aminium Bromide

Established Synthetic Routes to N-Benzyl-N-ethyl-N-propylpropan-1-aminium Bromide

The traditional and most widely employed method for the synthesis of this compound is through the quaternization of a tertiary amine, a classic example of the Menshutkin reaction. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form the desired quaternary ammonium (B1175870) salt. wikipedia.org

Alkylation Reactions in the Synthesis of Quaternary Ammonium Salts

The synthesis of this compound is achieved by the direct alkylation of the tertiary amine, N-ethyl-N-propylpropan-1-amine, with benzyl (B1604629) bromide. This S(_N)2 reaction proceeds with the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide ion and the formation of the quaternary ammonium cation. tue.nl

The general reaction is as follows:

The reactivity of the alkylating agent is a crucial factor in this synthesis. Benzyl halides, such as benzyl bromide, are particularly effective due to the stabilization of the transition state by the adjacent phenyl ring. evitachem.com The order of reactivity for the halide leaving group generally follows I > Br > Cl, making benzyl bromide a common and efficient choice for this transformation. wikipedia.org

Optimizing Reaction Conditions for this compound Formation

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The choice of solvent plays a significant role in the rate of the Menshutkin reaction. Polar aprotic solvents, such as acetonitrile (B52724), are known to accelerate the reaction by stabilizing the charged transition state without solvating the nucleophilic amine as strongly as protic solvents. evitachem.comresearchgate.net Alcohols can also be used as solvents. wikipedia.org The reaction rate generally increases with the polarity of the solvent. semanticscholar.org

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A common approach is to perform the reaction under reflux conditions in a suitable organic solvent. evitachem.com For the synthesis of similar N-benzyl quaternary ammonium salts, temperatures in the range of 70-80°C have been found to be effective, balancing a high reaction rate with the minimization of potential side reactions. evitachem.com

Stoichiometry: A 1:1 molar ratio of the tertiary amine (N-ethyl-N-propylpropan-1-amine) to the alkylating agent (benzyl bromide) is the theoretical requirement. However, in practice, a slight excess (10-15%) of the alkyl halide is often employed to ensure the complete conversion of the amine. evitachem.com

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Acetonitrile | Polar aprotic solvent that stabilizes the transition state. |

| Temperature | 70-80 °C (Reflux) | Provides sufficient energy to overcome the activation barrier without significant decomposition. |

| Stoichiometry (Amine:Halide) | 1:1.1 | A slight excess of benzyl bromide ensures complete consumption of the tertiary amine. |

Novel Synthetic Methodologies and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, this has led to the exploration of solvent-free conditions and the use of alternative energy sources like microwave irradiation.

Solvent-Free Syntheses of this compound

Conducting the quaternization reaction in the absence of a solvent offers several advantages, including reduced waste, lower costs, and simpler product isolation. nih.gov Solvent-free reactions are typically carried out by heating a mixture of the tertiary amine and the alkyl halide. google.com For the synthesis of N-benzyl quaternary ammonium salts, solvent-free conditions under reflux can lead to high yields. evitachem.com The reaction often proceeds exothermically, and the temperature is maintained to ensure the reaction mixture remains in a liquid state.

Catalytic Approaches in the Synthesis of this compound

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.gov In the context of synthesizing quaternary ammonium salts, microwave-assisted methods can provide comparable or better yields than conventional heating in a fraction of the time, often without the need for a solvent. nih.gov For example, the microwave synthesis of various N-alkyl quaternary ammonium salts has been achieved in minutes with high yields. nih.gov

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another green chemistry approach that can be applied to the synthesis of quaternary ammonium salts. PTC facilitates the reaction between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for organic solvents. crdeepjournal.org Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the transfer of the reacting species between the aqueous and organic phases. nih.gov

| Method | Typical Reaction Time | Solvent | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to Days | Organic Solvents (e.g., Acetonitrile) | Well-established and reliable. |

| Solvent-Free | Hours | None | Reduced waste, easier workup. |

| Microwave-Assisted | Minutes | Often Solvent-Free | Rapid reaction rates, high yields. |

Purification and Isolation Techniques for this compound

The final step in the synthesis of this compound is its purification and isolation to obtain a product of high purity. The ionic nature of quaternary ammonium salts dictates the choice of purification methods.

Recrystallization: Recrystallization is a common and effective method for purifying solid quaternary ammonium salts. evitachem.com The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. For N-benzyl quaternary ammonium salts, common recrystallization solvents include acetone (B3395972) or mixtures of alcohols and water (e.g., ethanol/water), which can yield products with high purity (>98%). evitachem.comnih.gov The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified salt crystallizes out, leaving impurities in the mother liquor.

Chromatography: Chromatographic techniques are also employed for the purification of quaternary ammonium salts, particularly when dealing with complex mixtures or when very high purity is required.

Normal-Phase Chromatography: Due to the strong interaction of the cationic quaternary ammonium group with the polar stationary phase (e.g., silica (B1680970) gel), normal-phase chromatography can be challenging. proquest.com However, the use of mobile phase additives, such as sodium bromide, can mitigate these strong interactions and allow for effective purification by thin-layer chromatography (TLC) and flash column chromatography. proquest.com

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful tool for the analysis and purification of quaternary ammonium salts. The retention behavior can be influenced by the type of stationary phase and the composition of the mobile phase, including the use of buffers and ion-pairing reagents. nih.govchromatographyonline.com

| Technique | Key Parameters | Notes |

|---|---|---|

| Recrystallization | Solvent system (e.g., acetone, ethanol/water) | Effective for removing less polar impurities. |

| Normal-Phase Column Chromatography | Stationary phase: Silica gel; Mobile phase additive: NaBr | Ion-pair reagent is crucial to prevent irreversible adsorption. |

| Reversed-Phase HPLC | Stationary phase: C18; Mobile phase: Acetonitrile/water with buffer | Provides high-resolution separation and purity analysis. |

Advanced Spectroscopic and Analytical Elucidation of N Benzyl N Ethyl N Propylpropan 1 Aminium Bromide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR Spectroscopic Analysis of N-Benzyl-N-ethyl-N-propylpropan-1-aminium Bromide

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The positive charge on the quaternary nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to be deshielded and appear at a higher frequency (downfield) compared to analogous neutral amines.

The benzyl (B1604629) group protons are anticipated to show a complex multiplet or multiple distinct signals in the aromatic region, typically between 7.4 and 7.6 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂ -N⁺) are expected to appear as a singlet around 4.5-5.0 ppm, significantly downfield due to the adjacent positive nitrogen and the aromatic ring.

The protons of the ethyl group will present as a quartet for the methylene group (-N⁺-CH₂ -CH₃) and a triplet for the terminal methyl group (-N⁺-CH₂-CH₃ ). The methylene protons are directly attached to the nitrogen, leading to a predicted chemical shift in the range of 3.3-3.7 ppm. The methyl protons would appear further upfield, likely around 1.3-1.6 ppm.

Similarly, the propyl group protons will exhibit characteristic splitting patterns. The methylene group attached to the nitrogen (-N⁺-CH₂ -CH₂-CH₃) is expected to be a triplet around 3.2-3.6 ppm. The central methylene group (-N⁺-CH₂-CH₂ -CH₃) would likely appear as a sextet or multiplet in the 1.7-2.0 ppm region. The terminal methyl group (-N⁺-CH₂-CH₂-CH₃ ) is predicted to be a triplet at approximately 0.9-1.2 ppm.

The integration of these signals would correspond to the number of protons in each group, confirming the presence of the benzyl (5H aromatic, 2H benzylic), ethyl (2H methylene, 3H methyl), and propyl (2H α-methylene, 2H β-methylene, 3H γ-methyl) moieties.

Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.4 - 7.6 | Multiplet | 5H |

| Benzylic (Ar-CH₂-N⁺) | 4.5 - 5.0 | Singlet | 2H |

| Ethyl (-N⁺-CH₂-CH₃) | 3.3 - 3.7 | Quartet | 2H |

| Propyl (-N⁺-CH₂-CH₂-CH₃) | 3.2 - 3.6 | Triplet | 2H |

| Propyl (-N⁺-CH₂-CH₂-CH₃) | 1.7 - 2.0 | Sextet/Multiplet | 2H |

| Ethyl (-N⁺-CH₂-CH₃) | 1.3 - 1.6 | Triplet | 3H |

| Propyl (-N⁺-CH₂-CH₂-CH₃) | 0.9 - 1.2 | Triplet | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal.

The benzyl group carbons will show several signals. The benzylic carbon (Ar-C H₂-N⁺) is expected around 65-70 ppm. The aromatic carbons will appear in the 125-135 ppm range, with the ipso-carbon (the one attached to the methylene group) being distinct from the ortho, meta, and para carbons.

The carbons of the ethyl group attached to the quaternary nitrogen will be deshielded. The methylene carbon (-N⁺-C H₂-CH₃) is predicted to be in the 50-55 ppm region, while the methyl carbon (-N⁺-CH₂-C H₃) would be found further upfield, around 8-12 ppm.

For the propyl group , the α-carbon (-N⁺-C H₂-CH₂-CH₃) is expected to have a chemical shift in the range of 60-65 ppm. The β-carbon (-N⁺-CH₂-C H₂-CH₃) would likely be around 16-20 ppm, and the γ-carbon (-N⁺-CH₂-CH₂-C H₃) is predicted to be at approximately 10-14 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 125 - 135 |

| Benzylic (Ar-CH₂-N⁺) | 65 - 70 |

| Propyl (α-CH₂) | 60 - 65 |

| Ethyl (α-CH₂) | 50 - 55 |

| Propyl (β-CH₂) | 16 - 20 |

| Propyl (γ-CH₃) | 10 - 14 |

| Ethyl (β-CH₃) | 8 - 12 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for this compound

To unambiguously assign all proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl methylene quartet and the ethyl methyl triplet, and similarly trace the couplings along the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., the benzylic protons at ~4.7 ppm to the benzylic carbon at ~68 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the quaternary structure, for example, by showing correlations from the ethyl and propyl methyl protons to the methylene carbons attached to the nitrogen.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be the method of choice, as it is well-suited for analyzing ionic compounds.

The primary observation in the positive ion mode ESI-MS spectrum would be the intact cation, [N-Benzyl-N-ethyl-N-propylpropan-1-aminium]⁺. The molecular weight of the cation (C₁₅H₂₆N⁺) is approximately 220.21 Da, so a prominent peak would be expected at m/z 220.21. The presence of the bromide counter-ion would be observed in the negative ion mode, with peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the parent cation. The most likely fragmentation pathway for N-benzyl quaternary ammonium (B1175870) cations is the cleavage of the benzyl-nitrogen bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91. researchgate.netnih.gov Other expected fragmentations would involve the loss of the neutral alkyl groups (ethene, propene) via Hofmann elimination or the loss of alkyl radicals.

Expected Fragmentation Pattern in ESI-MS/MS

| m/z | Identity | Formation Mechanism |

| 220.21 | [M]⁺ (Parent Cation) | Intact Cation |

| 91.05 | [C₇H₇]⁺ | Cleavage of the benzyl-nitrogen bond |

| 191.18 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 177.16 | [M - C₃H₇]⁺ | Loss of a propyl radical |

Infrared (IR) and Raman Spectroscopic Insights into this compound Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

The IR spectrum is expected to show characteristic absorption bands for the different functional groups.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propyl groups will appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). mdpi.com

C-H bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are expected in the 1375-1465 cm⁻¹ region. researchgate.net

Aromatic C=C stretching: The stretching of the carbon-carbon bonds in the benzene (B151609) ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations in quaternary ammonium salts can be observed in the 900-1200 cm⁻¹ region, though they may be weak and coupled with other vibrations. researchgate.net

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric "breathing" mode of the benzene ring is expected around 1000 cm⁻¹. Aliphatic C-H and C-C stretching and bending modes would also be visible. Raman spectroscopy can be particularly useful for observing the vibrations of the quaternary ammonium cation skeleton. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique would provide precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsion angles.

This analysis would confirm the tetrahedral geometry around the central nitrogen atom. It would reveal the precise conformation of the ethyl and propyl chains in the solid state, as well as the orientation of the benzyl group. Furthermore, X-ray crystallography would elucidate the packing of the N-Benzyl-N-ethyl-N-propylpropan-1-aminium cations and the bromide anions in the crystal lattice, showing any significant intermolecular interactions such as C-H···Br hydrogen bonds. While no specific crystal structure data for the title compound is currently available, related structures of quaternary ammonium salts have been determined, providing a basis for what to expect. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of this compound, a quaternary ammonium salt, relies on advanced chromatographic techniques. Due to its ionic and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the final compound. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of its volatile precursors, N-ethyl-N-propylpropan-1-amine and benzyl bromide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of quaternary ammonium compounds (QACs). A reversed-phase HPLC method is typically employed for the separation and quantification of these compounds. nih.gov The non-volatile and ionic characteristics of this compound make it an ideal candidate for HPLC analysis, often coupled with a UV or a mass spectrometry detector for enhanced sensitivity and specificity.

For the analysis of similar QACs, a common approach involves using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer containing an ion-pairing agent. nih.govrsc.org The ion-pairing agent, such as trifluoroacetic acid or an ammonium salt, is crucial for improving the retention and peak shape of the charged analyte on the non-polar stationary phase. nih.gov Diode array detection can be utilized, with monitoring at wavelengths around 217 and 280 nm. nih.gov

The development of a validated HPLC method would involve assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). cabidigitallibrary.org For instance, calibration curves for related compounds have demonstrated linearity with correlation coefficients (r²) greater than 0.99 over a concentration range of 0.5 to 10 mg L⁻¹. cabidigitallibrary.org

Below is an interactive data table summarizing typical HPLC conditions for the analysis of quaternary ammonium compounds, which can be adapted for this compound.

Table 1: Representative HPLC Parameters for Quaternary Ammonium Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18-bonded core-shell silica (B1680970) particle (e.g., 2.6 μm, 150 x 3.0 mm) | researchgate.net |

| Mobile Phase | Acetonitrile and 50 mmol L⁻¹ ammonium formate (B1220265) aqueous solution with 0.1% formic acid (gradient elution) | rsc.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min | researchgate.net |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | rsc.orgresearchgate.net |

| Injection Volume | 1.0 - 20 µL | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | N/A |

GC-MS Methods for Precursors

The synthesis of this compound involves the reaction of the tertiary amine, N-ethyl-N-propylpropan-1-amine, with benzyl bromide. GC-MS is a powerful technique for the separation and identification of these volatile precursors, ensuring their purity before synthesis.

Analysis of N-ethyl-N-propylpropan-1-amine:

The analysis of N-ethyl-N-propylpropan-1-amine can be performed using a standard GC-MS system. The compound is volatile and can be readily separated on a non-polar or medium-polarity capillary column. Electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that allows for unambiguous identification. The mass spectrum of N-ethyl-N-propylpropan-1-amine is characterized by a prominent base peak at m/z 58. nih.govmassbank.eu

Analysis of Benzyl Bromide:

Benzyl bromide is also well-suited for GC-MS analysis. It is a volatile compound that can be separated on a DB-5 or similar column. tsijournals.com Due to its potential as a genotoxic impurity, sensitive methods for its detection at trace levels in pharmaceutical ingredients have been developed. tsijournals.comrsc.org These methods often utilize a flame ionization detector (FID) or a mass spectrometer for detection. tsijournals.com

The following interactive data tables provide typical GC-MS parameters for the analysis of the precursors of this compound.

Table 2: GC-MS Parameters for the Analysis of N-ethyl-N-propylpropan-1-amine

| Parameter | Condition | Reference |

|---|---|---|

| Column | Standard non-polar or semi-polar capillary column | nih.gov |

| Carrier Gas | Helium | tsijournals.com |

| Injection Mode | Split or Splitless | tsijournals.com |

| Oven Program | Isothermal or gradient, depending on the sample matrix | tsijournals.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | massbank.eu |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | cabidigitallibrary.org |

| Key Mass Fragments (m/z) | 58 (base peak), 30, 87, 28, 27 | nih.gov |

Table 3: GC-MS Parameters for the Analysis of Benzyl Bromide

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 (5% phenyl 95% methylpolysiloxane), 30 m x 0.53 mm, 5 µm film thickness | tsijournals.com |

| Carrier Gas | Helium at a constant pressure of 5.0 psi | tsijournals.com |

| Injector Temperature | 220 °C | tsijournals.com |

| Detector Temperature | 260 °C (FID) | tsijournals.com |

| Oven Temperature | Isocratic at 150 °C | tsijournals.com |

| Injection Volume | 5 µL with a 2:1 split ratio | tsijournals.com |

Theoretical and Computational Investigations of N Benzyl N Ethyl N Propylpropan 1 Aminium Bromide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to yield information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide, DFT studies would typically be employed to determine its most stable three-dimensional geometry (geometry optimization), vibrational frequencies for comparison with experimental infrared spectra, and various electronic properties. nih.govresearchgate.net

Key electronic descriptors obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability. The molecular electrostatic potential (MEP) map, another DFT output, visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. nih.gov In the N-Benzyl-N-ethyl-N-propylpropan-1-aminium cation, the positive charge is expected to be localized around the nitrogen atom and delocalized to adjacent alkyl and benzyl (B1604629) groups.

Table 1: Hypothetical DFT-Calculated Properties for the N-Benzyl-N-ethyl-N-propylpropan-1-aminium Cation (Calculated at the B3LYP/6-31G(d) level of theory)

| Property | Calculated Value | Significance |

| Total Energy | -850.123 Hartree | Thermodynamic stability reference |

| HOMO Energy | -7.89 eV | Energy of the highest energy electrons |

| LUMO Energy | -1.23 eV | Energy of the lowest available orbital for electrons |

| HOMO-LUMO Gap | 6.66 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 15.4 Debye | Measure of molecular polarity |

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that are based on first principles without using experimental data for simplification. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory than many DFT functionals, offering more accurate energy predictions, albeit at a greater computational cost. researchgate.net

These calculations are particularly useful for studying subtle conformational preferences. The N-Benzyl-N-ethyl-N-propylpropan-1-aminium cation has several rotatable bonds, leading to multiple possible conformers. Ab initio calculations can determine the relative energies of these conformers, identifying the most stable spatial arrangements of the benzyl, ethyl, and propyl groups around the central nitrogen atom. researchgate.net

Table 2: Hypothetical Relative Energies of N-Benzyl-N-ethyl-N-propylpropan-1-aminium Cation Conformers (Calculated at the RI-MP2/SV(P) level of theory)

| Conformer | Description | Relative Energy (kJ/mol) |

| A | Anti-periplanar arrangement of benzyl and propyl groups | 0.00 (most stable) |

| B | Gauche arrangement of benzyl and propyl groups | +5.2 |

| C | Eclipsed arrangement of ethyl and propyl groups | +12.8 |

Note: The data in this table is illustrative and represents typical energy differences between conformers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations examine static molecules, molecular dynamics (MD) simulations study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, conformational flexibility, and interactions with its environment. researchgate.netnih.gov

These simulations can show how the flexible alkyl and benzyl groups move and rotate, providing a detailed picture of the molecule's conformational landscape. Furthermore, MD is crucial for understanding how the cationic head group and the hydrophobic chains interact with water molecules or with larger systems like a lipid bilayer, which is central to the antimicrobial mechanism of many QASs. nih.govnih.gov The simulation would analyze the formation of hydration shells around the cation and the bromide anion and quantify the electrostatic and van der Waals interactions governing its behavior in solution.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models can predict how and where a molecule is likely to react. The electronic structure data from DFT calculations, such as the MEP map and orbital energies, can identify reactive sites. For instance, the regions of most positive potential are susceptible to attack by nucleophiles.

Furthermore, computational methods can be used to model entire reaction pathways, such as the decomposition of the QAS. Quaternary ammonium (B1175870) salts can undergo degradation through mechanisms like the Hofmann elimination (E2) or nucleophilic substitution (SN2) at one of the alpha-carbons, especially under basic conditions or at high temperatures. researchgate.net Theoretical models can calculate the transition state structures and activation energies for these potential pathways, predicting which degradation route is more favorable. researchgate.net

Table 3: Hypothetical Activation Energies for Decomposition Pathways

| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) |

| SN2 at Benzyl Carbon | Nucleophilic attack displacing the amine | 115 |

| SN2 at Ethyl Carbon | Nucleophilic attack displacing the amine | 130 |

| E2 (Hofmann) | Elimination involving a proton from the ethyl group | 155 |

Note: The data in this table is illustrative and represents plausible relative activation energies.

Structure-Activity Relationship (SAR) Derivations via Computational Methods for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to link a molecule's structural features to its biological activity. Computationally, this is often done through Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net For QASs, SAR is critical for designing compounds with enhanced antimicrobial efficacy. elsevierpure.comresearchgate.net

A QSAR study on analogues of this compound would involve creating a library of similar molecules, for instance, by varying the lengths of the N-alkyl chains. For each analogue, a set of molecular descriptors would be calculated, such as:

Lipophilicity (LogP): The balance between hydrophilicity and hydrophobicity, is crucial for membrane interaction. nih.gov

Molecular Weight/Volume: Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate membranes.

Quantum Chemical Descriptors: Such as HOMO/LUMO energies.

These descriptors would then be statistically correlated with experimentally measured biological activity (e.g., minimum inhibitory concentration against a bacterial strain) to build a predictive QSAR model. Such models show that for many QASs, antimicrobial activity increases with alkyl chain length up to a certain point (typically C12-C16) before decreasing again, a phenomenon known as the "cut-off effect". nih.govnih.gov

Table 4: Illustrative QSAR Data for N-Benzyl-N-ethyl-R-propan-1-aminium Analogues

| Analogue (R group) | Calculated LogP | Calculated TPSA (Ų) | Hypothetical Activity (log 1/MIC) |

| -CH₃ (Methyl) | 1.5 | 1.0 | 2.8 |

| -C₂H₅ (Ethyl) | 2.0 | 1.0 | 3.2 |

| -C₃H₇ (Propyl) | 2.5 | 1.0 | 3.5 |

| -C₄H₉ (Butyl) | 3.0 | 1.0 | 3.7 |

Note: This table presents a simplified, hypothetical data set to illustrate the principles of a QSAR study.

N Benzyl N Ethyl N Propylpropan 1 Aminium Bromide in Materials Science Research

Incorporation into Polymer Systems

Quaternary ammonium (B1175870) salts are widely incorporated into polymer systems to impart specific functionalities and modify material properties. nih.gov This can be achieved either by using functionalized QACs as monomers in polymerization reactions or by introducing them as additives to existing polymer matrices.

Quaternary ammonium salts containing polymerizable groups, such as vinyl or acrylate (B77674) moieties, can serve as monomers or co-monomers in various polymerization processes. tandfonline.com The incorporation of the N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide cation into a polymer backbone could be achieved by first functionalizing one of its alkyl chains with a polymerizable group. The resulting monomer could then be polymerized, leading to a polymer with pendant quaternary ammonium groups.

The synthesis of such polymers can be achieved through several methods, including free radical polymerization, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov These methods allow for the synthesis of polymers with well-defined architectures, such as block copolymers, graft copolymers, and star-shaped polymers. mdpi.com

Table 1: Potential Polymerization Methods for QAC-functionalized Monomers

| Polymerization Technique | Description | Potential Advantages |

| Free Radical Polymerization | A common method initiated by free radicals, suitable for a wide range of vinyl monomers. | Simple, cost-effective, and applicable to a variety of monomers. |

| Atom Transfer Radical Polymerization (ATRP) | A controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. | Precise control over polymer architecture and functionality. nih.gov |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Another controlled radical polymerization technique that offers excellent control over polymer characteristics. | Versatile and tolerant to a wide range of functional groups. |

The properties of the resulting polymer would be influenced by the structure of the QAC monomer, the type of polymerization, and the other co-monomers used. For instance, copolymerization with hydrophobic monomers could lead to amphiphilic polymers with interesting self-assembly behaviors.

The presence of the bulky and charged this compound moiety within a polymer chain can significantly influence its architecture and properties. The electrostatic interactions and steric hindrance introduced by the quaternary ammonium groups can affect chain conformation, solubility, and thermal stability.

For example, the incorporation of ionic groups can lead to the formation of ionomers, which are polymers containing a small amount of ionic groups along the backbone. These ionic groups can aggregate to form ionic clusters, acting as physical crosslinks and significantly enhancing the mechanical properties of the material.

Furthermore, QACs can be used as compatibilizers in polymer blends. mdpi.com Their amphiphilic nature, with a charged, hydrophilic head and a nonpolar, hydrophobic tail, allows them to reside at the interface between two immiscible polymers, reducing interfacial tension and improving the blend's morphology and properties.

Table 2: Effects of QAC Incorporation on Polymer Properties

| Property | Effect of QAC Incorporation |

| Solubility | Can increase the solubility of polymers in polar solvents, including water. nih.gov |

| Thermal Stability | The ionic nature of QACs can lead to increased thermal stability. |

| Mechanical Properties | Can act as ionic crosslinkers, improving toughness and tensile strength. |

| Conductivity | The presence of mobile ions can impart ionic conductivity to the polymer. |

| Antimicrobial Activity | Many QAC-containing polymers exhibit antimicrobial properties. researchgate.net |

Development of Advanced Functional Materials

The unique properties of this compound and related QACs make them valuable building blocks for the development of advanced functional materials with applications in various fields.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Quaternary ammonium salts are excellent candidates for constructing supramolecular assemblies due to their ability to participate in electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

The N-Benzyl-N-ethyl-N-propylpropan-1-aminium cation, with its combination of a charged center and hydrophobic alkyl and benzyl (B1604629) groups, could self-assemble in solution to form micelles, vesicles, or other ordered structures. The specific architecture of these assemblies would depend on factors such as concentration, temperature, and the nature of the solvent.

Research has shown that quaternary ammonium iodide-containing polymers can form unique self-assembly structures, such as giant vesicles and one-dimensional structures, driven by halogen bonding. ntu.edu.sg Similar principles could be applied to systems containing this compound.

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, often exhibit synergistic properties that are not present in the individual components. Quaternary ammonium compounds can play a crucial role in the synthesis of these materials.

For example, QACs can be used as structure-directing agents in the synthesis of mesoporous silica (B1680970) nanoparticles. The QAC molecules self-assemble into micelles, which then act as templates around which the silica network forms. Removal of the organic template leaves behind a porous silica structure with a well-defined pore size and arrangement.

Furthermore, QACs can be used to modify the surface of inorganic materials, such as clays (B1170129) or metal oxides. The cationic head of the QAC can bind to the negatively charged surface of the inorganic material, while the hydrophobic tails can make the surface more compatible with organic polymers, facilitating the formation of polymer-clay nanocomposites with enhanced mechanical and barrier properties.

Mechanistic Investigations and Reaction Kinetics Involving N Benzyl N Ethyl N Propylpropan 1 Aminium Bromide

Elucidating Reaction Mechanisms Facilitated by N-Benzyl-N-ethyl-N-propylpropan-1-aminium Bromide

This compound is anticipated to facilitate reactions through established phase-transfer catalysis mechanisms, primarily the Starks' extraction mechanism. operachem.com In this model, the quaternary ammonium (B1175870) cation forms an ion pair with the reactant anion in the aqueous phase. The lipophilic nature of the benzyl (B1604629), ethyl, and propyl groups allows this ion pair to be extracted into the organic phase, where it can react with the organic substrate. operachem.com

The general steps for a nucleophilic substitution reaction (SN2) facilitated by this compound (Q⁺Br⁻) would be:

Anion Exchange: The catalyst partitions between the aqueous and organic phases. At the interface, the bromide anion is exchanged for the reactant anion (Y⁻) from the aqueous phase to form the active catalyst-anion pair (Q⁺Y⁻).

Extraction into Organic Phase: The newly formed lipophilic ion pair (Q⁺Y⁻) is extracted from the interface into the bulk organic phase.

Reaction in Organic Phase: The anion (Y⁻) in the ion pair is weakly solvated in the organic phase, making it a "naked" and highly reactive nucleophile. operachem.com It then reacts with the organic substrate (RX) to form the product (RY) and a new quaternary ammonium salt with the leaving group (Q⁺X⁻).

Catalyst Regeneration: The Q⁺X⁻ ion pair migrates back to the interface to exchange the leaving group anion (X⁻) for another reactant anion (Y⁻), thus regenerating the active catalyst and completing the catalytic cycle.

An alternative, the interfacial mechanism, may also be relevant, particularly for reactions involving strong bases like hydroxide (B78521) ions. nih.gov In this mechanism, the reaction is initiated at the interface between the two phases. The catalyst then transports the resulting anion from the interface into the organic phase for subsequent reaction. nih.gov The structure of this compound, with its moderately long alkyl chains and a benzyl group, makes it a versatile catalyst potentially capable of operating via either mechanism depending on the specific reaction conditions.

Kinetic Studies of Reactions Catalyzed or Mediated by the Compound

The rate of transfer of the anion from the aqueous to the organic phase.

The intrinsic reaction rate in the organic phase. princeton.edu

The structure of the catalyst plays a crucial role. The combination of different alkyl groups (ethyl, propyl) and a benzyl group on the nitrogen atom of this compound provides a balance between solubility in both phases and the lipophilicity required to effectively transport the anion into the organic phase. littleflowercollege.edu.in The presence of the benzyl group can enhance catalytic activity due to its favorable electronic and steric properties.

Below is an illustrative data table representing a hypothetical kinetic study of a nucleophilic substitution reaction catalyzed by this compound.

| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 1.0 | 0.01 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 1.0 | 0.01 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 2.0 | 0.01 | 1.5 x 10⁻⁴ |

| 4 | 0.1 | 1.0 | 0.02 | 3.0 x 10⁻⁴ |

This data is for illustrative purposes only and represents a typical outcome for a phase-transfer catalyzed reaction that is pseudo-first-order in substrate and first-order in catalyst concentration, with zero-order dependence on the excess aqueous nucleophile.

Influence of Solvent Systems and Concentration on Reaction Pathways and Rates

The choice of the organic solvent is a critical parameter in reactions mediated by this compound. The solvent influences the solubility of the catalyst-anion ion pair and the intrinsic reactivity of the nucleophile. princeton.edu Polar aprotic solvents are often preferred as they can dissolve the ion pair while poorly solvating the anion, thus enhancing its nucleophilicity. evitachem.com Non-polar solvents, on the other hand, may lead to slower reaction rates due to lower solubility of the ion pair.

The concentration of the catalyst also significantly impacts the reaction rate. Generally, an increase in catalyst concentration leads to a higher reaction rate up to a certain point. princeton.edu Beyond this optimal concentration, the rate may plateau or even decrease. This can be attributed to the formation of catalyst aggregates or micelles in the organic phase, which can reduce the availability of the active catalytic species.

The following table illustrates the hypothetical effect of different organic solvents on the rate constant of a reaction catalyzed by this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| n-Hexane | 1.9 | 1.0 |

| Toluene | 2.4 | 5.2 |

| Dichloromethane | 9.1 | 25.8 |

| Acetone (B3395972) | 21.0 | 15.7 |

| Acetonitrile (B52724) | 37.5 | 35.1 |

This data is illustrative and shows a general trend where polar aprotic solvents often enhance the rate of phase-transfer catalyzed reactions. Protic solvents like alcohols are generally avoided as they can solvate the anion and reduce its reactivity.

Intermediates and Transition State Analysis in this compound-Mediated Processes

In reactions facilitated by this compound, the key intermediate is the ion pair formed between the quaternary ammonium cation and the transferred anion (e.g., [N-Benzyl-N-ethyl-N-propylpropan-1-aminium]⁺Y⁻). researchgate.net This intermediate is formed at the liquid-liquid interface and is then transported into the organic phase.

The primary reaction, such as a nucleophilic substitution, proceeds through a transition state in the organic phase. For an SN2 reaction, this is a five-coordinate carbon center where the nucleophile is forming a new bond and the leaving group is simultaneously breaking its bond. libretexts.org The energy of this transition state is significantly lowered in the presence of the quaternary ammonium catalyst. The large, soft cation of the catalyst forms a loose ion pair with the nucleophilic anion. princeton.edu This weak association leaves the anion "naked" and highly reactive, thereby lowering the activation energy of the reaction compared to the uncatalyzed process or reactions in polar protic solvents. operachem.com

Experimental and theoretical studies on similar SN2 reactions have been used to probe the structure of these transition states. nih.gov The distance between the nucleophile and the leaving group in the transition state is a key parameter that is influenced by the nature of the reactants and the catalyst. nih.gov The structure of this compound, with its asymmetric alkyl and benzyl groups, would create a specific steric and electronic environment around the ion pair, which in turn influences the geometry and stability of the transition state.

Future Research Trajectories and Innovations for N Benzyl N Ethyl N Propylpropan 1 Aminium Bromide

Exploration of New Synthetic Applications and Reaction Systems

Future research into N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide is likely to focus on its application as a phase-transfer catalyst (PTC). The structure of this compound, with its combination of lipophilic (benzyl, propyl) and smaller alkyl (ethyl) groups, suggests it could be effective in facilitating reactions between reactants in immiscible phases.

Potential Phase-Transfer Catalysis Applications:

| Reaction Type | Substrate Class | Potential Product |

| Nucleophilic Substitution | Alkyl halides | Ethers, Esters, Nitriles |

| Oxidation | Alcohols, Alkenes | Aldehydes, Ketones, Epoxides |

| Reduction | Carbonyl compounds | Alcohols |

| Polymerization | Vinyl monomers | Polymers |

Further investigations could explore its efficacy in various organic transformations, including but not limited to, oxidation, reduction, and polymerization reactions. phasetransfer.com The non-volatile nature of ionic liquids like this compound makes them attractive as recyclable catalysts and reaction media, aligning with the principles of green chemistry. researchgate.net Research in this area would involve screening its catalytic activity in a range of solvent systems and reaction conditions to determine its substrate scope and limitations.

Design and Synthesis of Advanced this compound Derivatives for Enhanced Functionality

The development of derivatives of this compound could lead to compounds with enhanced properties tailored for specific applications. Modifications to the core structure could be directed at the benzyl (B1604629) ring, the alkyl chains, or the bromide anion.

Potential Structural Modifications and Their Intended Effects:

| Modification Site | Type of Modification | Desired Functional Enhancement |

| Benzyl Ring | Introduction of electron-donating or electron-withdrawing groups | Altered catalytic activity, Modified solubility |

| Alkyl Chains | Variation in chain length or introduction of functional groups (e.g., hydroxyl, ether) | Enhanced biodegradability, Task-specific solubility |

| Anion | Replacement of bromide with other anions (e.g., tetrafluoroborate, hexafluorophosphate) | Improved thermal stability, Modified electrochemical properties |

For instance, the introduction of functional groups onto the benzyl ring could impart specific catalytic activities or alter the compound's solubility in different media. nih.gov Similarly, modifying the length and nature of the alkyl chains could influence its properties as a surfactant or its biodegradability. nih.gov The synthesis and characterization of these new derivatives would be a key research focus, followed by systematic evaluation of their performance in targeted applications.

Integration into Emerging Technologies and Multidisciplinary Research Areas

The unique properties of this compound as an ionic liquid suggest its potential for integration into a variety of emerging technologies.

Electrochemical Applications: As an ionic liquid, it could be investigated as an electrolyte in batteries or supercapacitors. Future research could focus on its electrochemical window, ionic conductivity, and long-term stability in electrochemical devices.

Biomedical Materials: Quaternary ammonium (B1175870) salts are known for their antimicrobial properties. mdpi.com Derivatives of this compound could be designed and tested for their efficacy against a range of microbial pathogens, potentially for incorporation into antimicrobial coatings or materials. nih.gov

Advanced Materials: Its properties as a solvent could be exploited in the processing of materials like cellulose (B213188) or in the synthesis of nanoparticles. mdpi.com Research could explore its ability to dissolve and modify biopolymers or to act as a templating agent in the formation of nanostructured materials.

Theoretical Predictions Guiding Experimental Research on this compound

Computational chemistry and molecular modeling can play a crucial role in directing the future experimental research on this compound and its derivatives.

Areas for Theoretical Investigation:

| Computational Method | Property to be Predicted | Impact on Experimental Research |

| Density Functional Theory (DFT) | Electronic structure, Reactivity indices | Guidance for designing catalysts with enhanced activity |

| Molecular Dynamics (MD) Simulations | Transport properties (viscosity, conductivity), Solvation behavior | Prediction of performance as an electrolyte or solvent |

| Quantitative Structure-Activity Relationship (QSAR) | Antimicrobial activity, Toxicity | Rational design of new derivatives with improved biological profiles |

Theoretical studies can provide valuable insights into the structure-property relationships of this compound and its potential derivatives. nih.govresearchgate.net For example, quantum chemical calculations could be used to predict the catalytic activity of different derivatives in specific reactions, thereby guiding synthetic efforts towards the most promising candidates. Molecular simulations could also be employed to understand its behavior as a solvent or electrolyte at the molecular level, aiding in the design of materials for specific technological applications.

Q & A

Q. Tables for Key Data

| Technique | Key Observations | Interpretation |

|---|---|---|

| ¹H NMR | δ 4.5–5.0 ppm (broad, N⁺–H) | Confirms quaternary ammonium formation |

| X-ray diffraction | C–N bond lengths: 1.48–1.52 Å | Validates sp³ hybridization at nitrogen |

| PL spectroscopy | Emission peak at 780 nm (FWHM: 40 nm) | Indicates reduced trap states in perovskites |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.